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Compound of Interest

N-(4-hydroxyphenyl)-4-
Compound Name:
methylbenzenesulfonamide

Cat. No.: B086529

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development
Professionals

This guide provides a comprehensive technical overview of N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials
science. We will delve into its core identifiers, a detailed synthesis protocol, thorough
characterization, and an exploration of its potential biological significance, grounded in
authoritative scientific literature.

Core Identification and Physicochemical Properties

A precise understanding of a compound's fundamental identifiers is paramount for any scientific
endeavor. N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is cataloged with the CAS
Number 1146-43-6.[1] Its key identifiers and physicochemical properties are summarized in the
table below.
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Identifier Value Source
CAS Number 1146-43-6 [1]
N-(4-hydroxyphenyl)-4-
IUPAC Name (4-hy ypheny) )
methylbenzenesulfonamide
Molecular Formula C13H13NOsS [2]
Molecular Weight 263.31 g/mol [2]
) Cclccce(ccl)S(=0)
Canonical SMILES
(=O)Nc2cce(cc2)0
GMOBYFRCKHKXDW-
InChl Key
UHFFFAOYSA-N
White solid (typical for related
Appearance [3]
compounds)
113-114 °C (for the related N-
Melting Point (4-methoxyphenyl)-4- [3]
methylbenzenesulfonamide)
Boiling Point 446.9 °C at 760 mmHg [2]
Density 1.362 g/cm3 [2]
Generally soluble in organic
- solvents like ethanol and
Solubility [4]

DMSO; sparingly soluble in

water.

Synthesis of N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide

The synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is typically achieved

through the reaction of 4-aminophenol with p-toluenesulfonyl chloride. This is a classic

nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the

nitrogen atom of 4-aminophenol attacks the electrophilic sulfur atom of p-toluenesulfonyl

chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen
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chloride. The presence of a weak base is often employed to neutralize the HCI byproduct and
drive the reaction to completion.

Experimental Protocol: A Validated Approach

This protocol is adapted from established methods for the synthesis of related sulfonamides.[5]

[6]

Materials:

e 4-Aminophenol

¢ p-Toluenesulfonyl chloride (Tosyl chloride)

» Pyridine or a suitable aqueous base (e.g., 10% sodium carbonate solution)
o Dichloromethane or other suitable organic solvent

e Hydrochloric acid (for workup)

e Anhydrous magnesium sulfate or sodium sulfate

o Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux
condenser, separatory funnel, rotary evaporator)

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0
equivalent of 4-aminophenol in a suitable solvent such as pyridine or a mixture of an organic
solvent and an aqueous base.

» Addition of Tosyl Chloride: While stirring the solution, slowly add 1.05 equivalents of p-
toluenesulfonyl chloride portion-wise. The reaction is exothermic, and the addition should be
controlled to maintain a moderate temperature.

e Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.researchgate.net/publication/236109380_Synthesis_characterization_and_biological_screening_of_some_4-O-substituted_derivatives_of_N-4-hydroxyphenyl-N-methyl-4-methylbenzenesulfonamide
https://par.nsf.gov/servlets/purl/10205937
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Workup:

o If pyridine is used as the solvent, it can be removed under reduced pressure. The residue
is then dissolved in dichloromethane and washed sequentially with dilute hydrochloric acid
(to remove any remaining pyridine), water, and brine.

o If a biphasic system is used, the organic layer is separated, and the aqueous layer is
extracted with the organic solvent. The combined organic layers are then washed with
water and brine.

e Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or
sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary
evaporator to yield the crude product.

 Purification: The crude N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide can be
purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl
acetate/hexane, to afford the pure product.

Causality in Experimental Choices:

o Choice of Base: Pyridine acts as both a solvent and a base to neutralize the HCI formed.
Alternatively, a biphasic system with an inorganic base like sodium carbonate provides a
milder and often easier workup.

o Stoichiometry: A slight excess of the sulfonyl chloride is often used to ensure complete
consumption of the amine.

o Workup Procedure: The acidic wash is crucial for removing the basic catalyst (pyridine),
while the subsequent water and brine washes remove any water-soluble impurities.
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Caption: Synthesis workflow for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized
compound. The following data for related N-arylsulfonamides provide a reference for the
expected spectral features of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide.[3][7][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons of both the p-hydroxyphenyl and the p-tolyl groups. A singlet for the methyl protons
of the tosyl group will be observed around 2.3-2.4 ppm. The aromatic protons will appear in
the range of 6.8-7.8 ppm. The N-H proton will likely appear as a broad singlet, and its
chemical shift can be concentration-dependent. The hydroxyl proton will also be a singlet,
the position of which can vary.

e 13C NMR: The carbon NMR spectrum will show characteristic signals for the methyl carbon
around 21 ppm. The aromatic carbons will resonate in the region of 115-145 ppm. The
carbon bearing the hydroxyl group will be shifted downfield compared to the other aromatic
carbons of that ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of key
functional groups.
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Functional Group Expected Wavenumber (cm—?)
O-H stretch (hydroxyl) 3200-3600 (broad)

N-H stretch (sulfonamide) 3200-3300

C-H stretch (aromatic) 3000-3100

C=C stretch (aromatic) 1450-1600

1330-1370 (asymmetric) and 1140-1180

S=0 stretch (sulfonamide) ( tric)
symmetric

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization
(EI-MS) or electrospray ionization (ESI-MS) spectrum will show a molecular ion peak (M*) or a
protonated molecular ion peak ([M+H]*) corresponding to the calculated molecular weight of
263.31.

Potential Biological Activities and Applications

Sulfonamides are a well-established class of compounds with a broad range of biological
activities. While specific studies on N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide are
limited, the activities of structurally related compounds provide valuable insights into its
potential applications.

Enzyme Inhibition

Derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have been
screened for their enzyme inhibitory activities.[5]

e Lipoxygenase (LOX) Inhibition: Some O-substituted derivatives have shown inhibitory activity
against lipoxygenase, an enzyme involved in inflammatory pathways.[5]

e Cholinesterase Inhibition: The parent compound, N-(4-hydroxyphenyl)-N-methyl-4-
methylbenzenesulfonamide, was found to be an inhibitor of acetylcholinesterase (AChE),
with an ICso value of 75 £ 0.83 umoles.[5] Some derivatives also showed activity against
butyrylcholinesterase (BChE).[5]
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These findings suggest that N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide could serve
as a scaffold for the development of novel anti-inflammatory and neuroprotective agents.
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Caption: Potential enzyme targets for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide.

Conclusion

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a readily accessible sulfonamide with
potential applications in drug discovery, particularly in the areas of anti-inflammatory and
neuroprotective agents. This guide has provided a comprehensive overview of its core
identifiers, a detailed synthesis protocol, and a thorough discussion of its characterization and
potential biological activities. The information presented herein is intended to serve as a
valuable resource for researchers and scientists working with this and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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